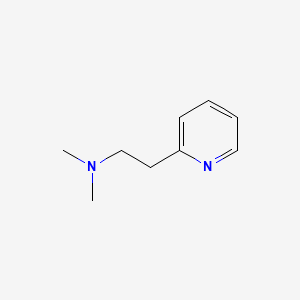

N,N-dimethylpyridine-2-ethylamine

説明

Contextual Significance of Pyridine (B92270) Derivatives in Contemporary Chemistry

Pyridine and its derivatives are cornerstone scaffolds in a multitude of chemical disciplines. nih.gov Structurally, pyridine is an aromatic heterocyclic compound with a six-membered ring containing five carbon atoms and one nitrogen atom. This nitrogen atom imparts unique properties, such as basicity and the ability to participate in hydrogen bonding, which distinguish pyridines from their carbocyclic analog, benzene. nih.gov

In contemporary chemistry, pyridine derivatives are indispensable. They serve as versatile ligands in organometallic chemistry, catalysts in asymmetric synthesis, and foundational structures in the development of functional nanomaterials. nih.gov Their utility also extends to being common solvents and reagents in organic synthesis. nih.govorganic-chemistry.org The ease with which the pyridine ring can be functionalized allows for the creation of a vast library of derivatives with tailored electronic and steric properties. nih.govacs.org This adaptability has made them a primary focus in drug design and medicinal chemistry, where the pyridine moiety is a common pharmacophore. nih.govnih.gov

Academic Importance and Research Trajectories of 2-(2-Dimethylaminoethyl)pyridine

Among the vast array of pyridine derivatives, 2-(2-Dimethylaminoethyl)pyridine has garnered significant academic interest. This is largely due to its bifunctional nature, possessing both a pyridine ring and a tertiary amine side chain. This unique combination allows it to act as a bidentate ligand in coordination chemistry, forming stable complexes with a variety of metal ions.

Research into 2-(2-Dimethylaminoethyl)pyridine and its analogs has explored various facets of its chemical behavior. For instance, its coordination chemistry is a key area of investigation, with studies focusing on the formation and properties of its metal complexes. The presence of the dimethylaminoethyl group influences the steric and electronic environment of the metal center, which can be fine-tuned to modulate catalytic activity or other properties.

Another significant research trajectory involves its use as a building block in the synthesis of more complex molecules. The reactivity of both the pyridine ring and the amino group provides multiple avenues for further chemical modification, leading to the creation of novel compounds with potential applications in various fields.

Scope and Scholarly Relevance in Material and Biological Sciences

The scholarly relevance of 2-(2-Dimethylaminoethyl)pyridine extends into the interdisciplinary fields of material and biological sciences.

In Material Science: The ability of this compound to form stable metal complexes is of great interest. These complexes can exhibit interesting magnetic, optical, or catalytic properties, making them potential components for advanced materials. For example, metal complexes of pyridine derivatives are being explored for applications in areas such as light-emitting diodes (LEDs), sensors, and catalysis. The specific ligand properties of 2-(2-Dimethylaminoethyl)pyridine can influence the performance of these materials.

In Biological Sciences: Pyridine derivatives are a well-established class of compounds with a broad spectrum of biological activities. nih.govnih.gov While specific research on the biological effects of 2-(2-Dimethylaminoethyl)pyridine is a developing area, the general class of aminoalkylpyridines has been investigated for various potential applications. The presence of the dimethylaminoethyl side chain can affect a molecule's lipophilicity and ability to cross biological membranes, which are important factors in drug design. Research in this area often involves synthesizing and screening libraries of related compounds to identify lead structures for further development. For instance, studies have shown that certain pyridine derivatives exhibit antimicrobial and anticancer properties.

Table 1: Physicochemical Properties of 2-(2-Dimethylaminoethyl)pyridine

| Property | Value |

|---|---|

| Molecular Formula | C9H14N2 |

| Molecular Weight | 150.22 g/mol |

| CAS Number | 6304-27-4 |

| Appearance | Colorless to very dark red/brown liquid |

| pKa | pK1: 3.46 (+2); pK2: 8.75 (+1) (25°C) |

This table presents key physicochemical data for 2-(2-Dimethylaminoethyl)pyridine, compiled from various chemical data sources. cymitquimica.comguidechem.comscbt.comcymitquimica.com

Structure

3D Structure

特性

IUPAC Name |

N,N-dimethyl-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-11(2)8-6-9-5-3-4-7-10-9/h3-5,7H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHJGPDCPMCUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212328 | |

| Record name | Pyridine, 2-(2-(dimethylamino)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-27-4 | |

| Record name | N,N-Dimethyl-2-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(2-(dimethylamino)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6304-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-(2-(dimethylamino)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylpyridine-2-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-Dimethylaminoethyl)pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY6PA2X446 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Coordination Chemistry and Ligand Properties of 2 2 Dimethylaminoethyl Pyridine

Ligand Design Principles and Coordination Behavior

The unique structural features of 2-(2-Dimethylaminoethyl)pyridine dictate its coordination behavior, making it an effective chelating agent.

2-(2-Dimethylaminoethyl)pyridine functions as a classic bidentate ligand, meaning it binds to a central metal ion through two donor atoms simultaneously. csbsju.edu These donor sites are the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the dimethylamino group. This dual coordination forms a stable five-membered chelate ring with the metal ion. The formation of such a ring structure is entropically favored and is a primary reason for the enhanced stability of the resulting metal complexes, a phenomenon known as the chelate effect. csbsju.edu

The efficacy of chelation is influenced by the steric and electronic properties of the ligand. The pyridine ring can participate in π-π stacking interactions, which can further stabilize the coordination sphere. The dimethylamino group, being a tertiary amine, possesses a lone pair of electrons readily available for coordination.

The diamine moiety, consisting of the pyridine nitrogen and the dimethylamino nitrogen, is crucial for the stability of the metal complexes formed. The presence of two nitrogen donor atoms allows for the formation of the aforementioned chelate ring, which is thermodynamically more stable than complexes formed with comparable monodentate ligands. csbsju.edu By binding at two points, the ligand is less likely to dissociate from the metal ion.

The stability of these complexes is also influenced by the nature of the metal ion and the reaction conditions. The ethyl bridge between the two nitrogen atoms provides sufficient flexibility for the ligand to adopt a conformation that minimizes steric strain upon coordination. This allows for the formation of geometrically well-defined and stable coordination compounds.

Formation and Structural Elucidation of Metal Complexes

The versatile coordinating ability of 2-(2-Dimethylaminoethyl)pyridine has led to the synthesis and characterization of a wide array of transition metal complexes.

2-(2-Dimethylaminoethyl)pyridine readily forms complexes with various transition metals, including but not limited to copper, cobalt, and zinc. nih.govnih.govnih.gov The resulting complexes often exhibit interesting structural features and properties. The coordination geometry around the metal center is influenced by the metal ion's preferred coordination number and the stoichiometry of the reaction.

In the presence of copper(II) ions, 2-(2-Dimethylaminoethyl)pyridine can form dinuclear complexes, where two copper centers are bridged by other ligands, such as halides. mdpi.com The formation of these dicopper(II) complexes is a notable feature of the coordination chemistry of this ligand. Depending on the reaction conditions and the counter-ions present, these complexes can exist as different polymorphs or isomorphs, which are different crystalline forms of the same compound. mdpi.com

A study on a related ligand, 2-(2-aminophenyl)pyridine, revealed that its copper(II) complex can exist as a dinuclear species in certain solvents, a reaction that is influenced by the solvent's coordinating ability. monash.edu This suggests that the formation of dimeric structures is a possibility for copper complexes with similar pyridine-based chelating ligands.

Table 1: Examples of Copper(II) Complexes with Pyridine-based Ligands

| Complex | Ligand | Key Structural Feature |

|---|---|---|

| [CuL2][PF6]2 | 2-(2-aminophenyl)pyridine | Can form dinuclear complexes in solution monash.edu |

This table presents data for related compounds to illustrate the formation of dimeric copper(II) complexes with bidentate pyridine ligands.

2-(2-Dimethylaminoethyl)pyridine also forms stable coordination compounds with cobalt(II) and zinc(II). With cobalt(II) chloride, it can form complexes where the cobalt ion is coordinated to the two nitrogen atoms of the ligand and to chloride ions. nih.gov The resulting geometry can be tetrahedral or distorted tetrahedral, depending on the specific stoichiometry and crystal packing forces.

Similarly, zinc(II) forms complexes with this ligand. nih.gov At physiological pH, a related ligand, DMAP, was found to form a bidentate ML complex with Zn(II). nih.gov Given the structural similarities, 2-(2-Dimethylaminoethyl)pyridine is expected to behave in a comparable manner. The coordination chemistry of zinc(II) is often characterized by tetrahedral or octahedral geometries.

Table 2: Selected Cobalt(II) and Zinc(II) Coordination Compounds with Pyridine-based Ligands

| Metal Ion | Ligand | Observed Complex Type | Reference |

|---|---|---|---|

| Cobalt(II) | Pyridylethyl-derived diazacycloalkanes | Tetra- or pentacoordinate complexes | nih.gov |

| Zinc(II) | Pyridine-2,5-dicarboxylate and N-(pyridin-4-ylmethylidene)hydroxylamine | Mononuclear, distorted octahedral geometry | nih.gov |

This table provides examples of cobalt(II) and zinc(II) complexes with related pyridine-containing ligands to demonstrate typical coordination behavior.

Transition Metal Complexes of 2-(2-Dimethylaminoethyl)pyridine

Palladium(II) and Rhodium Complexes

The compound 2-(2-Dimethylaminoethyl)pyridine acts as a versatile ligand in coordination chemistry, readily forming complexes with transition metals like palladium(II) and rhodium(III). The synthesis of palladium(II) complexes often involves the reaction of a palladium(II) salt, such as palladium(II) chloride, with the pyridine-derivative ligand. nih.govacs.org These reactions typically yield square-planar complexes, a common geometry for Pd(II). nih.govacs.org For instance, a variety of Pd(II) complexes with the general formulas PdL42 and [PdL2Y2] (where L is a functionalized pyridine and Y is a halide or nitrate) have been synthesized and characterized. nih.govacs.org

Rhodium complexes featuring pyridine-based ligands have also been extensively studied. Rhodium(III) can form stable octahedral complexes. For example, symmetric octahedral Rh(III) anions with two axial pyridine-based ligands have been prepared and characterized. acs.org The synthesis of such complexes can involve the reaction of rhodium precursors like [Rh2Cl2(CO)4] or RhCl3·3H2O with the appropriate pyridine-containing ligand. rsc.org The resulting complexes can exhibit a range of coordination numbers and geometries depending on the reaction conditions and the nature of the other ligands present. rsc.orgacs.org

Geometric Configurations and Stereochemical Aspects of Metal Coordination

The geometry of metal complexes containing 2-(2-dimethylaminoethyl)pyridine is dictated by the metal center's electronic preferences and the ligand's steric and electronic properties. Palladium(II) complexes, with a d8 electron configuration, predominantly adopt a square-planar geometry. nih.govacs.org In these structures, the ligands are arranged around the central palladium atom in a single plane. When 2-(2-dimethylaminoethyl)pyridine acts as a bidentate ligand, coordinating through both the pyridine nitrogen and the dimethylamino nitrogen, it forms a stable five-membered chelate ring.

Octahedral complexes, which are common for rhodium(III), can exhibit more complex stereoisomerism. acs.orgresearchgate.net For a complex of the type [M(L-L)2X2], both cis and trans isomers are possible with respect to the arrangement of the monodentate 'X' ligands. Furthermore, if the bidentate ligands are themselves asymmetric, additional isomers may arise. The specific isomer formed can be influenced by synthetic conditions and the nature of the ligands involved. libretexts.orglibretexts.org

| Metal Ion | Electron Configuration | Typical Geometry | Potential Isomerism with Bidentate Ligands | Reference |

|---|---|---|---|---|

| Palladium(II) | d⁸ | Square Planar | cis (for [M(L-L)X₂] type) | nih.govacs.org |

| Rhodium(III) | d⁶ | Octahedral | cis/trans (for [M(L-L)₂X₂] type) | acs.orgresearchgate.net |

Influence of Ligand Substitution on Coordination Geometries and Modes

Modifying the structure of the 2-(2-dimethylaminoethyl)pyridine ligand, for instance by introducing substituents on the pyridine ring, can significantly alter the properties of the resulting metal complexes. rsc.org The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—impacts the electron density on the coordinating nitrogen atom of the pyridine. acs.orgnih.gov

Electron-donating groups increase the basicity and donor strength of the pyridine nitrogen. nih.gov This can lead to a stronger metal-ligand bond. Conversely, electron-withdrawing groups decrease the basicity of the pyridine nitrogen, potentially weakening the bond. nih.gov These electronic effects can influence the stability and reactivity of the complex. For example, in a study of platinum(II) complexes, substituting the pyridine ligand with electron-donating groups strengthened the Pt-N bond while weakening the bond to the ligand in the trans position. nih.gov

Steric effects also play a crucial role. Bulky substituents near the coordination site can hinder the approach of the metal ion, influencing the coordination geometry and potentially the stability of the complex. For example, substituents in the 2- and 6-positions of the pyridine ring can create steric hindrance that affects catalytic activity. acs.orgwikipedia.org The size and position of substituents can dictate the feasibility of certain geometric arrangements and may even prevent the ligand from coordinating in a particular manner.

Electronic Structure and Bonding Characteristics in 2-(2-Dimethylaminoethyl)pyridine Metal Complexes

The electronic structure and bonding in metal complexes of 2-(2-dimethylaminoethyl)pyridine are investigated using a combination of spectroscopic techniques and computational methods. Pyridine itself is considered a weak π-acceptor ligand. wikipedia.orgjscimedcentral.com The bonding primarily involves a σ-donation from the nitrogen lone pair to an empty metal orbital.

Spectroscopic methods provide direct evidence of coordination and insights into the bonding.

Infrared (IR) Spectroscopy : Upon coordination of the pyridine nitrogen to a metal center, the vibrational frequencies associated with the pyridine ring, particularly the C=N stretching modes, will shift, indicating a change in the electron distribution within the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Coordination of the ligand to a metal causes a downfield shift in the 1H NMR signals of the pyridine protons, which is indicative of the ligand acting as a Lewis base. acs.org The magnitude of this shift can be correlated with the ligand's basicity. acs.org

UV-Visible Spectroscopy : The electronic spectra of these complexes show bands corresponding to d-d transitions within the metal's d-orbitals and charge-transfer bands between the metal and the ligand. researchgate.netcapes.gov.br For square-planar d8 complexes like those of Pd(II), spin-allowed d-d transitions can be observed. capes.gov.br

Density Functional Theory (DFT) calculations are often used to complement experimental data, providing a detailed picture of the molecular orbitals and the nature of the frontier orbitals (HOMO and LUMO). acs.orgresearchgate.net These calculations can determine the electronic structure and help in the interpretation of electronic spectra by correlating calculated transitions with observed absorption bands. researchgate.net For some d8 metal complexes with related ligands, the frontier orbitals are found to be primarily located on the ligand, with the HOMO-LUMO gap being relatively unperturbed by coordination. nih.gov

| Technique | Information Gained | Reference |

|---|---|---|

| IR Spectroscopy | Evidence of coordination through shifts in pyridine ring vibrational modes. | researchgate.net |

| NMR Spectroscopy | Confirmation of coordination via downfield shifts of ligand protons; correlation with basicity. | acs.org |

| UV-Visible Spectroscopy | Observation of d-d and charge-transfer transitions. | researchgate.netcapes.gov.br |

| DFT Calculations | Determination of molecular orbital energies, HOMO/LUMO characteristics, and interpretation of electronic spectra. | acs.orgresearchgate.netnih.gov |

Magnetochemical Investigations of Coordination Compounds

Magnetochemical studies, such as magnetic susceptibility measurements, provide valuable information about the number of unpaired electrons in a coordination complex, which in turn reveals details about its electronic structure and the oxidation state of the central metal ion.

Palladium(II) complexes, having a d8 electron configuration and typically adopting a square-planar geometry, are almost always diamagnetic. researchgate.net In this arrangement, the eight d-electrons are paired in the lower-energy d-orbitals, resulting in a total spin of zero and no magnetic moment.

Rhodium(III) complexes, with a d6 configuration in an octahedral field, are also typically diamagnetic. The strong ligand field created by ligands like pyridine causes the six d-electrons to pair up in the lower-energy t2g orbitals, leading to a low-spin configuration with no unpaired electrons. acs.org

While the specific complexes of 2-(2-dimethylaminoethyl)pyridine with Pd(II) and Rh(III) are expected to be diamagnetic based on their common geometries and electronic configurations, magnetic studies become particularly informative for complexes with other transition metals or in less common geometries where different spin states are possible. For instance, studies on cobalt(II) complexes with pyridine-based ligands have shown how the coordination environment can lead to significant magnetic anisotropy and single-molecule magnet (SMM) behavior, which are properties dependent on the presence of unpaired electrons and their interaction with the ligand field. rsc.org

Catalytic Applications of 2 2 Dimethylaminoethyl Pyridine and Its Metal Complexes

2-(2-Dimethylaminoethyl)pyridine as an Organic Catalyst

As an organic catalyst, 2-(2-Dimethylaminoethyl)pyridine leverages the nucleophilic character of its pyridine (B92270) nitrogen atom to activate substrates. This is analogous to the well-established catalytic activity of pyridine and its derivatives, such as 4-(Dimethylamino)pyridine (DMAP).

Nucleophilic Catalysis Mechanisms in Acylation and Related Reactions

In acylation reactions, such as the esterification of alcohols with acid anhydrides, 2-(2-Dimethylaminoethyl)pyridine can act as a potent nucleophilic catalyst. chemtube3d.comnih.gov The mechanism, similar to that of DMAP-catalyzed acylations, involves the initial attack of the pyridine nitrogen on the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride). nih.govutrgv.edu This step is facilitated by the lone pair of electrons on the pyridine nitrogen, which is available for bonding as it is not delocalized across the aromatic ring. chemtube3d.com

General Mechanism of Pyridine-Catalyzed Acylation:

Activation: The nucleophilic pyridine nitrogen attacks the acyl donor to form a reactive N-acylpyridinium ion.

Acyl Transfer: The alcohol attacks the N-acylpyridinium ion, leading to the formation of the ester.

Catalyst Regeneration: A base removes the proton from the protonated pyridine to regenerate the catalyst.

Enantioselective Catalysis and Kinetic Resolution Strategies

The principles of nucleophilic catalysis by pyridine derivatives have been extended to the realm of asymmetric synthesis. While specific applications of 2-(2-Dimethylaminoethyl)pyridine in this area are not extensively documented, the use of chiral analogues of 4-(Dimethylamino)pyridine (DMAP) provides a strong precedent for its potential. These chiral catalysts have proven effective in the kinetic resolution of racemic secondary alcohols via enantioselective acylation. researchgate.net

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. In this context, a chiral, non-racemic pyridine-based catalyst can differentiate between the two enantiomers of an alcohol during the acylation reaction, leading to the preferential formation of one enantiomeric ester.

Furthermore, DMAP itself has been successfully employed in dynamic kinetic resolution processes. rsc.org In dynamic kinetic resolution, the less reactive enantiomer is continuously racemized under the reaction conditions, theoretically allowing for a 100% yield of a single enantiomer of the product. The application of 2-(2-Dimethylaminoethyl)pyridine or its chiral derivatives in such strategies remains an area of potential development, building on the established success of similar pyridine-based catalysts. rsc.orgnih.gov

Applications in Homogeneous and Heterogeneous Catalysis

The bidentate nature of 2-(2-Dimethylaminoethyl)pyridine, with its two nitrogen donor atoms, makes it an effective ligand for a variety of transition metals. The resulting metal complexes are active catalysts in a range of important organic transformations.

Transition Metal-Catalyzed Organic Transformations (e.g., Heck Coupling, Hydroboration)

Heck Coupling: The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of carbon-carbon bond formation. wikipedia.orgmdpi.com Pyridine-based ligands are known to be effective in stabilizing the palladium catalyst and facilitating the reaction. researchgate.net While phosphine (B1218219) ligands are common, phosphine-free catalysts, including those with nitrogen-based ligands, offer advantages in terms of stability. organic-chemistry.org Complexes of 2-(2-Dimethylaminoethyl)pyridine with palladium can serve as active catalysts in Heck reactions, promoting the formation of substituted alkenes under mild conditions. beilstein-journals.org

Hydroboration: Hydroboration is a powerful method for the anti-Markovnikov hydration of alkenes and alkynes. nih.govmasterorganicchemistry.com While borane (B79455) reagents themselves can perform this transformation, the reaction can be catalyzed by transition metal complexes. For instance, rhodium and cobalt complexes have been shown to catalyze the double hydroboration of pyridines. researchgate.net Iron complexes containing a bis(imidazol-2-ylidene)pyridine pincer ligand with allylic substituents have been studied for late-stage hydroboration, highlighting the role of the ligand framework in this reaction. nsf.gov The coordinating ability of 2-(2-Dimethylaminoethyl)pyridine makes it a suitable ligand for metals used in catalytic hydroboration, potentially influencing the reaction's efficiency and selectivity.

Table 1: Examples of Transition Metal-Catalyzed Reactions with Pyridine-Type Ligands

| Reaction | Metal Catalyst | Ligand Type | Substrates | Products |

|---|---|---|---|---|

| Heck Coupling | Palladium | Pyridine-coordinated tridentate | Aryl halides, Alkenes | Substituted Alkenes |

| Hydroboration | Cobalt, Rhodium | Phosphinopyridonate | Pyridines, Pinacolborane | Tetrahydropyridine derivatives |

| Cycloaddition | Iron | Pyridine(diimine) | Dienes | Cycloadducts |

Mechanistic Insights into Catalytic Cycles

The catalytic cycle of the Heck reaction typically involves an oxidative addition, migratory insertion, and β-hydride elimination sequence. wikipedia.org The ligand, in this case, 2-(2-Dimethylaminoethyl)pyridine, plays a crucial role in stabilizing the palladium species in its various oxidation states (Pd(0) and Pd(II)) throughout the cycle. The lability of the ligand can also be a key factor. For instance, in related metal complexes, the dissociation of the aminoethyl group can be a critical step, enabling dynamic ligand exchange and facilitating the catalytic process.

Catalysis in Sustainable Chemistry and Green Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of 2-(2-Dimethylaminoethyl)pyridine as a catalyst or ligand can contribute to these goals in several ways.

The development of highly efficient catalysts, including metal complexes of 2-(2-Dimethylaminoethyl)pyridine, allows reactions to be carried out under milder conditions with lower catalyst loadings. This reduces energy consumption and minimizes waste. Furthermore, the design of catalysts that can be easily separated from the reaction mixture and recycled is a key aspect of green chemistry.

Solvent-free synthesis is another important strategy in green chemistry. nih.gov For example, the solvent-free atom transfer radical polymerization of 2-(dimethylamino)ethyl methacrylate (B99206) demonstrates the feasibility of conducting reactions in bulk, eliminating the need for volatile organic solvents. rsc.org Similarly, catalytic reactions involving 2-(2-Dimethylaminoethyl)pyridine could potentially be adapted to solvent-free conditions or carried out in more environmentally benign solvents like water.

Biological Activities and Pharmaceutical Research Applications of 2 2 Dimethylaminoethyl Pyridine

Comprehensive Overview of Biological Activities of Pyridine (B92270) Derivatives

The pyridine ring is a fundamental heterocyclic structure present in a vast array of natural products, such as vitamins and alkaloids, and synthetic compounds used in medicine and agriculture. nih.govnih.govmdpi.com Its unique chemical properties, including basicity, water solubility, and the ability to form hydrogen bonds, make it a privileged scaffold in drug discovery. nih.govnih.gov Pyridine derivatives are known to exhibit a wide spectrum of biological activities, and their versatility allows for structural modifications to enhance potency and selectivity for various biological targets. mdpi.com

In medicinal chemistry, the pyridine nucleus is often employed as a bioisostere for other rings and functional groups, and its presence can significantly influence a molecule's pharmacokinetic properties. nih.gov The broad range of pharmacological effects associated with pyridine derivatives includes antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, anticonvulsant, and antioxidant activities. nih.govnih.gov Many approved drugs incorporate a pyridine moiety, highlighting its importance in the development of therapeutic agents for a variety of diseases. nih.gov The biological activity is often fine-tuned by the nature and position of substituents on the pyridine ring, which can modulate the molecule's interaction with specific proteins or enzymes. nih.gov

Antimicrobial Efficacy

Antibacterial Spectrum and Potency

The antibacterial potential of pyridine derivatives has been widely reported against both Gram-positive and Gram-negative bacteria. nih.gov For instance, studies on various substituted pyridines have demonstrated significant inhibitory activity. One study on 2-(2-diethyl aminoethyl)pyridine, a close structural analog of the subject compound, reported a minimum inhibitory concentration (MIC) of approximately 128 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli. Other complex pyridine derivatives have shown potent activity, with some hybrids exhibiting MIC values as low as 0.5 to 1.0 μg/mL against various bacterial strains. mdpi.comnih.gov However, specific MIC values and the full antibacterial spectrum for 2-(2-Dimethylaminoethyl)pyridine are not available in the reviewed literature.

Antifungal Properties and Targets

Pyridine-containing compounds have also been investigated for their antifungal properties. nih.govmdpi.com For example, certain synthetic Mannich bases of pyridine showed high antifungal activity against Candida albicans and Candida glabrata with MIC values of 12.5 μg/mL. nih.gov Similarly, other complex derivatives containing the pyridine nucleus have been found to be potent antifungal agents, sometimes superior to reference drugs like Griseofulvin and fluconazole. mdpi.comnih.gov Research specifically detailing the antifungal profile and molecular targets of 2-(2-Dimethylaminoethyl)pyridine is limited.

Molecular Mechanisms of Antimicrobial Action

The mechanisms through which pyridine derivatives exert their antimicrobial effects are diverse and depend on the specific molecular structure. For some derivatives, the mechanism involves the inhibition of essential enzymes or disruption of the cell membrane. The geometry conferred by the pyridine nucleus, along with its substituents, determines the molecule's ability to interact with specific microbial proteins, defining its selectivity and mode of action. nih.gov For certain quaternized pyridine polymers, the antibacterial effect is linked to the polymer's molecular weight and its ability to interact with and disrupt bacterial cell membranes.

Antiviral Potential and Mechanisms of Inhibition

Pyridine and its derivatives are recognized for their potential as antiviral agents against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and Respiratory Syncytial Virus (RSV). nih.gov The mechanisms of viral inhibition by these compounds are varied and can include the inhibition of key viral enzymes like reverse transcriptase and polymerase, blocking viral entry or maturation, and interfering with viral replication cycles. nih.gov

For example, a series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their antiviral activity against HIV-1 and HIV-2. rsc.org One of the compounds from this series showed activity against both HIV-1 and HIV-2 with EC₅₀ values of 82.02 and 47.72 μg/ml, respectively. rsc.org Molecular docking studies suggested that these compounds interact with HIV-1 reverse transcriptase. rsc.org However, studies focusing specifically on the antiviral activity and inhibitory mechanisms of 2-(2-Dimethylaminoethyl)pyridine are not prominent in the existing literature.

Anticancer and Antiproliferative Studies

The 2-(2-dimethylaminoethyl)pyridine moiety has been incorporated into more complex molecules that exhibit significant anticancer and antiproliferative activity. While research on the standalone compound is scarce, its inclusion as a side chain has been shown to be crucial for the cytotoxic activity of certain classes of antitumor agents.

One notable example involves a series of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives. nih.govresearchgate.net These compounds were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines, with nearly all of them showing superior potency to the established anticancer drug sorafenib (B1663141) against specific cell lines. nih.govresearchgate.net Structure-activity relationship analyses from this research revealed that the dimethylaminoethyl group was a critical component for achieving high cytotoxic activity. nih.govresearchgate.net The most promising compound from this series, designated 11f , demonstrated potent cytotoxicity with IC₅₀ values in the nanomolar range against gastric (MKN-45), lung (H460), and colon (HT-29) cancer cell lines. nih.govresearchgate.net These compounds are believed to exert their effect through the inhibition of Raf kinase. nih.govresearchgate.net

Similarly, the N-[2-(dimethylamino)ethyl] side chain is a key feature of DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), an experimental anticancer agent. nih.gov DACA functions as a DNA intercalator and a topoisomerase II inhibitor and has shown significant activity against advanced colon adenocarcinomas and human melanoma xenografts in mouse models. nih.gov

The table below summarizes the in vitro cytotoxic activity of a representative compound where the 2-(2-dimethylaminoethyl)pyridine substructure is a key feature.

Table 1: In Vitro Cytotoxicity of Compound 11f [2-(4-(2-(dimethylamino)ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine]

| Cell Line | Cancer Type | IC₅₀ (nM) |

|---|---|---|

| MKN-45 | Gastric Cancer | 51 |

| H460 | Lung Cancer | 72 |

| HT-29 | Colon Cancer | 130 |

| A549 | Lung Cancer | >10,000 |

Computational Studies and Theoretical Modeling of 2 2 Dimethylaminoethyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational tool for examining the properties of pyridine (B92270) derivatives. DFT methods are employed to predict molecular geometries, electronic structures, vibrational frequencies, and reaction energetics with a favorable balance of accuracy and computational cost.

DFT calculations are crucial for determining the most stable three-dimensional structure of 2-(2-Dimethylaminoethyl)pyridine. The process involves geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms, revealing stable conformers and their relative energies.

In a study on the closely related 2-(dimethylamino)ethyl chloride, geometry optimizations were performed using the B3LYP functional with 6-31G(d,p) and 6-31++G(d,p) basis sets to locate the ground state and transition state structures. researchgate.net Such calculations provide precise bond lengths, bond angles, and dihedral angles for the most stable molecular arrangement.

Table 1: Example of Calculated Geometric Parameters for a Pyridine Derivative (Note: This table is illustrative of typical data obtained from DFT calculations for substituted pyridines, based on general findings in the field.)

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

|---|---|---|

| C-N (ring) | 1.34 | - |

| C-C (ring) | 1.39 | - |

| C-C (side chain) | 1.53 | - |

| C-N (side chain) | 1.47 | - |

| C-C-N-C (dihedral) | - | ~60-180 |

| C-C-C-N (dihedral) | - | ~170-180 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. rsc.org A smaller gap generally implies higher reactivity. nih.gov

DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. For 2-(2-Dimethylaminoethyl)pyridine, the HOMO is typically localized on the electron-rich pyridine ring and the nitrogen atom of the dimethylamino group, reflecting their roles as electron donors. The LUMO is usually a π* anti-bonding orbital distributed over the pyridine ring, indicating its capacity to act as an electron acceptor. physchemres.org The electron-donating nature of the dimethylaminoethyl substituent tends to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted pyridine.

Mulliken atomic charge analysis, another output of DFT calculations, reveals the distribution of electron density across the molecule. scirp.org In 2-(2-Dimethylaminoethyl)pyridine, the nitrogen atoms of both the pyridine ring and the dimethylamino group are expected to carry a partial negative charge, making them sites for electrophilic attack or protonation. The hydrogen atoms generally exhibit a partial positive charge. scirp.org This charge distribution is fundamental to understanding the molecule's dipole moment, polarizability, and intermolecular interactions.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations (Note: Values are illustrative, based on typical results for similar molecules.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Theoretical vibrational spectroscopy is a powerful method for validating the accuracy of a calculated molecular structure. DFT calculations can predict the infrared (IR) and Raman vibrational frequencies and their corresponding intensities. arxiv.org These simulated spectra can be compared directly with experimental FT-IR and FT-Raman spectra. humanjournals.com

For molecules like 2-formyl pyridine, DFT calculations using the B3LYP method with a 6-31+G* basis set have successfully reproduced experimental vibrational wavenumbers. nih.gov A strong correlation between the calculated and observed frequencies provides confidence in the optimized geometry and the computational method used. Discrepancies can often be resolved by applying a scaling factor to the calculated frequencies to account for anharmonicity and basis set limitations. This comparative analysis allows for a detailed assignment of specific vibrational modes to the observed spectral bands, such as the C-H stretching of the pyridine ring, the C-N stretching of the side chain, and various bending and torsional modes.

Proton affinity (PA) and gas-phase basicity (GB) are intrinsic measures of a molecule's basicity. DFT calculations provide a reliable means of computing these values. researchgate.net The proton affinity is defined as the negative of the enthalpy change for the protonation reaction in the gas phase.

Studies on substituted pyridines have shown that electron-donating groups increase the PA and GB, while electron-withdrawing groups have the opposite effect. researchgate.net The 2-(2-dimethylaminoethyl) substituent is a strong electron-donating group. Therefore, 2-(2-Dimethylaminoethyl)pyridine is expected to be significantly more basic than pyridine itself. DFT calculations at the B3LYP/6-311++G(d,p) level of theory can predict the PA values. researchgate.net The presence of two basic nitrogen centers (one on the pyridine ring and one on the side chain) means that calculations must determine the preferred site of protonation. The pyridine nitrogen is generally the more basic site.

Table 3: Calculated Proton Affinity (PA) and Gas-Phase Basicity (GB) for Pyridine (Note: This table provides reference values for the parent compound to illustrate the effect of substitution.)

| Compound | Calculation Level | PA (kcal/mol) | GB (kcal/mol) |

|---|---|---|---|

| Pyridine | B3LYP/6-311++G(d,p) | 223.7 | 216.0 |

| 2-(2-Dimethylaminoethyl)pyridine | - | >223.7 | >216.0 |

The pyridine ring in 2-(2-Dimethylaminoethyl)pyridine can participate in π-stacking interactions, a type of non-covalent interaction crucial for molecular recognition and the structure of materials. nih.gov These interactions involve the face-to-face or edge-to-face stacking of aromatic rings. nih.gov Additionally, the molecule can act as a hydrogen bond acceptor at both nitrogen atoms.

Computational methods like DFT are used to model complexes involving 2-(2-Dimethylaminoethyl)pyridine to quantify the strength and nature of these non-covalent interactions. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are employed to visualize and characterize these weak interactions. mdpi.com For instance, studies on pyridine-oxadiazole systems have used NCI analysis to confirm the presence of a dispersive interaction region typical of π-π stacking. mdpi.com Similar analyses can elucidate how 2-(2-Dimethylaminoethyl)pyridine interacts with other molecules, such as biological macromolecules or other organic compounds in crystal structures.

DFT calculations are invaluable for elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical transformation. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states.

A detailed DFT study on the gas-phase elimination of 2-(dimethylamino)ethyl chloride, a compound structurally analogous to the target molecule, provides a clear example of this application. researchgate.net The study used various DFT functionals (B3LYP, MPW1PW91, PBEPBE) to investigate the reaction kinetics. The calculations revealed a four-centered cyclic transition state and determined the activation energy (Ea) for the reaction. The results showed that the dimethylamino substituent lowers the activation energy compared to the parent ethyl chloride, explaining its enhanced reactivity. researchgate.net This stabilization was attributed to electron delocalization involving the dimethylamino group in the transition state. Such theoretical modeling provides thermodynamic parameters (ΔH, ΔG) and kinetic parameters (Ea) that are essential for understanding and predicting the chemical reactivity of 2-(2-Dimethylaminoethyl)pyridine in various reactions.

Table 4: Example of Calculated Thermodynamic and Kinetic Data for a Gas-Phase Elimination Reaction (Note: Data is based on the analogous reaction of 2-(dimethylamino)ethyl chloride at 400 °C.)

| Parameter | B3LYP/6-31++G(d,p) |

|---|---|

| Activation Energy (Ea) (kcal/mol) | 41.2 |

| Enthalpy of Activation (ΔH‡) (kcal/mol) | 40.2 |

| Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | 39.1 |

| Enthalpy of Reaction (ΔHr) (kcal/mol) | 16.9 |

Source: researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-(2-Dimethylaminoethyl)pyridine |

| Pyridine |

| 2-formyl pyridine |

| 2-(dimethylamino)ethyl chloride |

| Ethyl chloride |

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 2-(2-Dimethylaminoethyl)pyridine, and a macromolecular target, typically a protein. These methods are fundamental in drug discovery and molecular biology for understanding binding mechanisms and guiding the design of new therapeutic agents. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. For 2-(2-Dimethylaminoethyl)pyridine, with its flexible ethylamino side chain and aromatic pyridine ring, docking studies can elucidate key interactions that contribute to binding affinity. These interactions often include:

Hydrogen Bonds: The nitrogen atom in the pyridine ring and the tertiary amine nitrogen can act as hydrogen bond acceptors.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.

Hydrophobic Interactions: The ethyl chain and methyl groups contribute to hydrophobic interactions within nonpolar pockets of the binding site. mdpi.com

Electrostatic Interactions: The charged arginine residue often plays a role in binding, highlighting the importance of electrostatic forces. mdpi.com

Following docking, MD simulations can provide a more dynamic picture of the ligand-receptor complex. An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. This allows researchers to observe the stability of the docked pose, the flexibility of the ligand and protein, and the role of solvent molecules, providing a more realistic representation of the biological environment. Studies on related pyridine derivatives have successfully used these methods to rationalize binding modes and structure-activity relationships for various targets, including enzymes like cyclooxygenases (COX) and kinases. mdpi.comnih.gov For instance, simulations can reveal how polar interactions, especially with key residues like lysine (B10760008) and aspartate, are crucial for the bioactivity of inhibitors. nih.gov

Table 1: Potential Intermolecular Interactions of 2-(2-Dimethylaminoethyl)pyridine in a Protein Binding Site

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Pyridine Nitrogen, Amino Nitrogen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic | Dimethylamino groups, Ethyl chain | Alanine, Valine, Leucine, Isoleucine, Proline |

| Cation-π | Protonated Amino Group | Tryptophan, Tyrosine, Phenylalanine |

| Electrostatic | Protonated Amino Group | Aspartic Acid, Glutamic Acid |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. nih.gov It is an extension of Density Functional Theory (DFT), a workhorse of computational chemistry for ground-state properties. researchgate.net TD-DFT is particularly valuable for predicting electronic absorption spectra (like UV-Vis spectra) by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. acs.orgaps.org

The application of TD-DFT to a molecule like 2-(2-Dimethylaminoethyl)pyridine can predict its UV-Vis spectrum, revealing the wavelengths at which the molecule absorbs light. This is crucial for understanding its photophysical properties. The accuracy of TD-DFT calculations, however, is highly dependent on the choice of the exchange-correlation (XC) functional. aps.org Different functionals are suited for different types of electronic excitations. For organic molecules, hybrid functionals such as B3LYP and long-range corrected functionals like CAM-B3LYP and ωB97X-D are commonly employed. aps.org

A typical TD-DFT study on 2-(2-Dimethylaminoethyl)pyridine would involve:

Ground-State Geometry Optimization: The molecule's geometry is first optimized using a suitable DFT functional and basis set.

Vertical Excitation Calculation: TD-DFT is then used to compute the energies required to promote electrons from occupied molecular orbitals to unoccupied ones from this fixed ground-state geometry.

Solvent Effects: Since spectra are often measured in solution, the influence of the solvent can be incorporated using computational models like the Polarizable Continuum Model (PCM).

Studies on related pyridine systems demonstrate that TD-DFT can effectively simulate their optical response. researchgate.net For instance, calculations can distinguish between different types of transitions, such as localized π→π* transitions within the pyridine ring or charge-transfer excitations. Comparing the calculated spectrum with experimental data allows for the assignment of spectral features to specific electronic transitions.

Table 2: Illustrative Comparison of Predicted Maximum Absorption Wavelength (λ_max) using different TD-DFT Functionals for a Hypothetical Pyridine Derivative

| XC Functional | Basis Set | Solvent Model | Predicted λ_max (nm) | Oscillator Strength (f) |

|---|---|---|---|---|

| B3LYP | 6-31G(d) | None (Gas Phase) | 255 | 0.15 |

| B3LYP | 6-31G(d) | PCM (Ethanol) | 260 | 0.16 |

| CAM-B3LYP | 6-31+G(d,p) | PCM (Ethanol) | 248 | 0.14 |

| ωB97X-D | 6-31+G(d,p) | PCM (Ethanol) | 245 | 0.13 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for 2-(2-Dimethylaminoethyl)pyridine.

Statistical and Multivariate Analysis in Computational Chemistry

As computational studies generate vast amounts of data, statistical and multivariate analysis methods have become essential for extracting meaningful insights. ucla.edu In the context of 2-(2-Dimethylaminoethyl)pyridine and its analogues, these techniques are primarily applied in the development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models. researchgate.net

QSAR/QSPR attempts to build a mathematical relationship between a molecule's chemical structure and its biological activity or a physical property. longdom.org This is achieved by correlating calculated molecular descriptors with experimental outcomes. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, or hydrophobicity. protoqsar.comdntb.gov.ua

For a set of pyridine derivatives including 2-(2-Dimethylaminoethyl)pyridine, a typical QSAR/QSPR workflow would be:

Data Set Assembly: A collection of related molecules with known experimental data (e.g., binding affinity, toxicity, boiling point) is gathered.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the set using computational software. researchgate.net These can range from simple constitutional descriptors to complex 3D or quantum-chemical descriptors.

Model Building: Multivariate statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model. nih.gov Feature selection techniques, like genetic algorithms, are often employed to select the most relevant descriptors and avoid overfitting. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

These models can then be used to predict the properties of new, unsynthesized molecules, thereby guiding experimental efforts and accelerating the discovery process. schrodinger.com For example, a QSPR model could predict the thermodynamic properties of various pyridine derivatives, while a QSAR model could screen a virtual library for potential drug candidates. researchgate.netresearchgate.net

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Analysis

| Descriptor Class | Specific Example | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule |

| Number of Rotatable Bonds | Molecular flexibility | |

| Topological | Wiener Index | Molecular branching and compactness |

| Geometric (3D) | Molecular Surface Area | Shape and size in 3D space |

| Electronic | Dipole Moment | Polarity and charge distribution |

| HOMO/LUMO Energies | Electron-donating/accepting ability | |

| Physicochemical | LogP (Octanol-Water Partition) | Hydrophobicity/Lipophilicity |

Advanced Spectroscopic and Structural Characterization Techniques Applied to 2 2 Dimethylaminoethyl Pyridine

X-ray Crystallography (Single Crystal X-ray Diffraction)

X-ray crystallography stands as a definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For 2-(2-Dimethylaminoethyl)pyridine, this technique is instrumental in understanding its solid-state conformation and intermolecular interactions.

Single crystal X-ray diffraction allows for the unambiguous determination of the absolute structure of chiral molecules and the precise arrangement of molecules in the crystal lattice. researchgate.netmdpi.com The process involves crystallizing the compound and analyzing the diffraction pattern of X-rays passing through the crystal. nih.gov This analysis reveals the electron density distribution, from which the positions of individual atoms can be determined. For derivatives and complexes of 2-(2-Dimethylaminoethyl)pyridine, this technique provides crucial information on coordination geometries and the effects of metal binding on the ligand's structure. The determination of the absolute configuration is often aided by metrics like the Flack parameter, which helps in correctly assigning the stereochemistry of chiral centers. nih.govresearchgate.net

Through X-ray diffraction, the crystal system, space group, and unit cell dimensions of 2-(2-Dimethylaminoethyl)pyridine derivatives and their metal complexes can be established. researchgate.netuchicago.edu For instance, studies on related coordination compounds, such as those involving 4-(dimethylamino)pyridine, have revealed crystal structures in the monoclinic space group P21/m. nih.gov Such analyses provide detailed bond lengths, bond angles, and torsion angles, offering a complete picture of the molecular geometry. This information is vital for understanding how the molecule packs in the solid state and for correlating structural features with observed physical and chemical properties.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| Z | 2 |

Data derived from studies on related cobalt(II) thiocyanate (B1210189) complexes with dimethylaminopyridine ligands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. youtube.com It provides detailed information about the chemical environment of individual atoms.

For 2-(2-Dimethylaminoethyl)pyridine, ¹H and ¹³C NMR are routinely used for structural confirmation. The ¹H NMR spectrum would show characteristic signals for the pyridine (B92270) ring protons, the ethyl chain protons, and the methyl protons of the dimethylamino group. rsc.orgspectrabase.com The chemical shifts and coupling patterns of these signals provide connectivity information. For example, the protons on the pyridine ring would appear in the aromatic region, while the aliphatic protons of the ethyl and methyl groups would be found at higher field (lower ppm values). youtube.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. rsc.org Each unique carbon atom in the molecule gives rise to a distinct signal. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are employed to establish correlations between protons and carbons, aiding in the unambiguous assignment of all signals and confirming the molecular structure. mdpi.com

| Nucleus | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.7 | m, d |

| ¹H (Aliphatic CH₂) | 2.5 - 4.0 | t |

| ¹H (Aliphatic N(CH₃)₂) | 2.2 - 2.5 | s |

| ¹³C (Aromatic) | 120 - 160 | |

| ¹³C (Aliphatic CH₂) | 35 - 60 | |

| ¹³C (Aliphatic N(CH₃)₂) | ~45 |

Data compiled from general knowledge and analysis of similar structures. youtube.comrsc.org

Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy)

FT-IR spectroscopy of 2-(2-Dimethylaminoethyl)pyridine would reveal characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. rsc.orgresearchgate.net Key expected vibrations include C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-N stretching of the aliphatic chain. The presence and position of these bands serve as a fingerprint for the molecule. youtube.com

Raman spectroscopy provides complementary information to FT-IR. nih.gov The technique is particularly sensitive to non-polar bonds and symmetric vibrations. osti.gov Analysis of the Raman spectrum of 2-(2-Dimethylaminoethyl)pyridine and its complexes can provide insights into the coordination of the ligand to a metal center, as changes in the vibrational frequencies of the pyridine ring can indicate bond formation. nih.govresearchgate.net Two-dimensional Raman spectroscopy can further elucidate couplings between different vibrational modes. vanderbilt.edu

Table 3: Characteristic Vibrational Frequencies for Pyridine-Containing Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 |

| C-N Stretch | 1000 - 1250 |

Data based on general vibrational spectroscopy principles for organic molecules. rsc.orgresearchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. uzh.chshu.ac.uk For 2-(2-Dimethylaminoethyl)pyridine, the UV-Vis spectrum is dominated by absorptions arising from π → π* and n → π* transitions within the pyridine ring. shu.ac.uk The pyridine chromophore typically exhibits strong absorption bands in the UV region. asianpubs.org The position and intensity of these bands can be influenced by the solvent polarity and by coordination to metal ions, which can cause shifts in the absorption maxima (red or blue shifts). shu.ac.ukresearchgate.net

Table 4: Expected Electronic Transitions for Pyridine Derivatives

| Transition | Typical λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | ~200 - 270 | 1,000 - 10,000 |

| n → π* | ~270 - 300 | 10 - 100 |

Data based on general principles of UV-Vis spectroscopy for aromatic heterocycles. shu.ac.uk

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and many transition metal ions. ethz.ch While 2-(2-Dimethylaminoethyl)pyridine itself is EPR-silent as it does not have unpaired electrons, this technique becomes highly relevant when the compound acts as a ligand in paramagnetic metal complexes. biointerfaceresearch.com

When coordinated to a paramagnetic metal center (e.g., Cu(II), Co(II)), the EPR spectrum provides detailed information about the electronic structure and coordination environment of the metal ion. ethz.chbiointerfaceresearch.com The g-values and hyperfine coupling constants obtained from the EPR spectrum can reveal the geometry of the complex, the nature of the donor atoms, and the degree of covalent character in the metal-ligand bonds.

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds and polymers. Electrospray Ionization (ESI) is a soft ionization technique particularly suited for the analysis of polar and thermally labile molecules, including metal complexes of "2-(2-Dimethylaminoethyl)pyridine". Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is invaluable for the characterization of synthetic polymers, providing information on molecular weight distributions, end-group analysis, and the identification of repeating units. nih.govnih.govfree.frshimadzu.comresearchgate.net

Electrospray Ionization-Mass Spectrometry (ESI-MS)

While specific ESI-MS fragmentation data for "2-(2-Dimethylaminoethyl)pyridine" is not extensively documented in the provided search results, the fragmentation patterns of analogous pyridine compounds can offer insights. For instance, the study of nicotine (B1678760) and its derivatives by ESI-MS reveals characteristic fragmentation pathways. nih.gov Generally, for compounds with a pyridine ring and an amino-containing side chain, fragmentation is expected to occur at the bond between the pyridine ring and the side chain, as well as within the side chain itself. The fragmentation of related phenethylamines and tryptamines in ESI/MS shows that α-cleavage and β-cleavage processes are common, leading to characteristic fragment ions. mdpi.com For "2-(2-Dimethylaminoethyl)pyridine," protonation would likely occur on the more basic dimethylamino group or the pyridine nitrogen. Subsequent collision-induced dissociation (CID) would likely lead to the cleavage of the ethyl side chain, resulting in a prominent fragment corresponding to the dimethylaminoethyl group or the pyridylethyl cation. A study on the fragmentation of ketamine analogues, which also contain an amine group, highlights the common loss of the amine-containing side chain during ESI-MS/MS analysis. mdpi.com

A hypothetical fragmentation of protonated "2-(2-Dimethylaminoethyl)pyridine" ([M+H]⁺) could involve the loss of a neutral dimethylamine (B145610) molecule (CH₃)₂NH, leading to a significant fragment ion. The mass spectrum of the related compound, 2-(2-diethylaminoethyl)pyridine, shows analytically important ions that can help in postulating the fragmentation of its dimethyl counterpart. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a key technique for the characterization of synthetic polymers. nih.gov When "2-(2-Dimethylaminoethyl)pyridine" is incorporated as a monomer or a functional group in a polymer, MALDI-TOF MS can be used to determine the molecular weight distribution (MWD) of the polymer chains. nih.gov This technique provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer sample. nih.gov The resulting spectrum displays a series of peaks, where each peak corresponds to a specific polymer chain length, differing by the mass of the repeating monomer unit. shimadzu.com This allows for the precise determination of the monomer mass and the identification of the end groups of the polymer chains. nih.gov

For polymers synthesized using "2-(2-Dimethylaminoethyl)pyridine," the choice of matrix and cationizing agent is crucial for obtaining high-quality spectra. nih.gov The analysis of various synthetic polymers by MALDI-TOF MS has shown that different polymers have preferences for specific matrices and cationizing agents to achieve optimal ionization. nih.gov

Table 1: Key Information from Mass Spectrometry Techniques

| Technique | Information Provided | Relevance to 2-(2-Dimethylaminoethyl)pyridine |

| ESI-MS | Molecular weight, structural information through fragmentation patterns. | Determination of the mass of the compound and its complexes. Elucidation of its chemical structure by analyzing fragmentation pathways, which are predictable based on related compounds. nih.govmdpi.commdpi.comresearchgate.netrsc.org |

| MALDI-TOF MS | Molecular weight distribution (Mn, Mw, Đ), monomer mass, and end-group analysis of polymers. | Characterization of polymers incorporating "2-(2-Dimethylaminoethyl)pyridine" as a monomer or functional group, providing detailed information on their synthesis and structure. nih.govnih.govfree.frshimadzu.comresearchgate.net |

Thermal Analysis Methods (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is used to determine the thermal stability and composition of materials.

In the context of "2-(2-Dimethylaminoethyl)pyridine," TGA is particularly useful for studying the thermal decomposition of its metal complexes and polymers. The TGA curve provides information about the decomposition temperatures, the number of decomposition steps, and the mass loss at each step. This data can be used to infer the composition of the material, such as the amount of solvent or water molecules present, and the nature of the decomposition products.

For instance, the thermal analysis of copper(II) complexes with other pyridine-containing ligands has shown distinct decomposition stages. researchgate.netbalikesir.edu.tr A study on a copper(II) complex with benzimidazolylterpyridine and dimethylphenanthroline ligands revealed multiple transitions during heating, indicating the sequential loss of different parts of the complex. researchgate.net Similarly, the TGA of metal-organic frameworks (MOFs) shows weight loss at specific temperatures corresponding to the removal of solvent molecules like DMF. researchgate.net Although specific TGA data for a "2-(2-Dimethylaminoethyl)pyridine" complex was not found, a hypothetical thermogram for a copper(II) complex of this ligand would likely show an initial weight loss corresponding to the loss of any coordinated or lattice water molecules, followed by the decomposition of the organic ligand at higher temperatures, and finally leaving a metal oxide residue. researchgate.net

Table 2: Hypothetical TGA Data for a Copper(II) Complex of 2-(2-Dimethylaminoethyl)pyridine

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 50 - 150 | ~5% | Loss of lattice/coordinated water molecules |

| 200 - 400 | ~45% | Decomposition of the organic ligand, "2-(2-Dimethylaminoethyl)pyridine" |

| > 400 | - | Formation of stable metal oxide residue (e.g., CuO) |

Note: This table is hypothetical and based on typical TGA data for similar copper(II) complexes. researchgate.netresearchgate.net

Electron Microscopy (e.g., Scanning Electron Microscopy - SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at the micro- and nanoscale. It provides valuable information about the size, shape, and texture of particles, films, and other materials.

When "2-(2-Dimethylaminoethyl)pyridine" is used in the synthesis of polymers or nanoparticles, SEM can be employed to characterize the resulting structures. For example, in a study on poly[2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] (PDMAEMA-EDMA) nanogels, a polymer with a similar functional monomer, SEM images revealed uniform spherical morphologies. nih.gov The size and aggregation of these nanogels could be observed and were found to be dependent on the polymerization conditions. nih.gov

Similarly, if "2-(2-Dimethylaminoethyl)pyridine" were used to create self-assembled structures or as a templating agent, SEM would be crucial for examining the morphology of the resulting materials. For instance, SEM has been used to visualize the surface of polymer films, showing how additives can alter the surface structure. SEM images of polymer particles synthesized with 2-vinylpyridine, another related monomer, have also been used to study their size and shape. researchgate.net

Table 3: Morphological Information from SEM for Materials Containing a Related Monomer

| Material | Observed Morphology | Key Findings | Reference |

| PDMAEMA-EDMA Nanogels | Uniform spherical particles | Particle size and aggregation are influenced by the concentration of the crosslinker and initiator. | nih.gov |

| Polymer particles with 2-vinylpyridine | Spherical particles | The polymer particles were used as an ionophore in a selective microsensor. | researchgate.net |

Other Advanced Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy - XPS, Dynamic Light Scattering - DLS, Zeta Potential Measurements)

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. In the context of "2-(2-Dimethylaminoethyl)pyridine," XPS can be used to analyze surfaces that have been functionalized with this molecule or with polymers containing this moiety.

For example, XPS analysis of pyridine adsorbed on a copper surface showed that the nitrogen atom of the pyridine ring interacts with the copper surface. researchgate.net A detailed XPS study of pyridine has also been conducted, providing reference binding energies for the N 1s and C 1s core levels. nih.gov For "2-(2-Dimethylaminoethyl)pyridine" adsorbed on a surface, one would expect to see distinct N 1s peaks corresponding to the pyridine nitrogen and the dimethylamino nitrogen, with slightly different binding energies due to their different chemical environments. XPS can also be used to confirm the presence of the compound on a surface and to study changes in the chemical state of the surface upon functionalization. researchgate.net

Dynamic Light Scattering (DLS)

DLS is a technique used to determine the size distribution of small particles in suspension or polymers in solution. utdallas.eduucd.iemdpi.com It measures the hydrodynamic radius of particles by analyzing the fluctuations in scattered light intensity caused by Brownian motion. For nanoparticles or polymer micelles formed using "2-(2-Dimethylaminoethyl)pyridine," DLS would be a primary tool for characterizing their size and size distribution. nih.govnih.gov

A study on amphiphilic star copolymers containing poly(2-(N,N-dimethylamino)ethyl methacrylate) (PDMAEMA) arms utilized DLS to investigate the size of the polymer particles in aqueous solution. cuni.cz The hydrodynamic radius is an important parameter as it reflects the effective size of the particle in solution, including any associated solvent layers. utdallas.edu

Zeta Potential Measurements

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is one of the fundamental parameters known to affect stability. ucd.ienih.govresearchgate.net It is a key indicator of the stability of colloidal dispersions. A high absolute zeta potential value (positive or negative) indicates good stability, as the particles will repel each other, preventing aggregation. Conversely, a low zeta potential suggests that the particles are more likely to aggregate.

For nanoparticles or polymer particles functionalized with "2-(2-Dimethylaminoethyl)pyridine," the zeta potential would be influenced by the charge of the dimethylamino group. At a pH below the pKa of the dimethylamino group, the nitrogen will be protonated, leading to a positive zeta potential. This positive charge can be beneficial for applications where interaction with negatively charged surfaces or molecules is desired. For example, a study on nanoparticles for biomedical applications showed that a negative zeta potential of -22.41 mV indicated good stability of the nanoparticles in suspension. researchgate.net

Table 4: Information from Other Advanced Characterization Techniques

| Technique | Information Provided | Relevance to 2-(2-Dimethylaminoethyl)pyridine |

| XPS | Elemental composition and chemical state of surface atoms. | Confirmation of surface functionalization with "2-(2-Dimethylaminoethyl)pyridine" and identification of the chemical states of nitrogen atoms. researchgate.netnih.govresearchgate.net |

| DLS | Hydrodynamic radius and size distribution of particles in suspension. | Characterization of the size of nanoparticles or polymer micelles formed using "2-(2-Dimethylaminoethyl)pyridine". utdallas.eduucd.iemdpi.comnih.govnih.govcuni.cz |

| Zeta Potential | Surface charge and stability of colloidal dispersions. | Determination of the stability of nanoparticles or polymer particles functionalized with "2-(2-Dimethylaminoethyl)pyridine" and prediction of their interactions with other surfaces. ucd.ienih.govresearchgate.netresearchgate.net |

Supramolecular Chemistry and Self Assembly Involving 2 2 Dimethylaminoethyl Pyridine

Design and Synthesis of Pyridine-Based Ligands for Supramolecular Architectures

The creation of complex supramolecular structures begins with the strategic design and synthesis of their constituent ligands. Pyridine-containing ligands are mainstays in this field due to their predictable coordination behavior and the synthetic versatility of the pyridine (B92270) ring.